molecular formula C23H22N4O3S B15034581 2-Amino-4-(5-ethylthiophen-2-yl)-1-(2-methyl-5-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 441783-40-0

2-Amino-4-(5-ethylthiophen-2-yl)-1-(2-methyl-5-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B15034581
CAS No.: 441783-40-0
M. Wt: 434.5 g/mol
InChI Key: XTAVXPMEORKVDD-UHFFFAOYSA-N
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Description

2-Amino-4-(5-ethylthiophen-2-yl)-1-(2-methyl-5-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that belongs to the class of hexahydroquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(5-ethylthiophen-2-yl)-1-(2-methyl-5-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method is the Hantzsch synthesis, which involves the condensation of an aldehyde, a β-ketoester, and an amine in the presence of a catalyst under reflux conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

Biologically, hexahydroquinoline derivatives have shown potential as antimicrobial, antiviral, and anticancer agents. Research is ongoing to explore these activities further.

Medicine

In medicinal chemistry, these compounds are investigated for their potential as therapeutic agents. They may act on specific biological targets to exert their effects.

Industry

Industrially, such compounds can be used in the development of new materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Amino-4-(5-ethylthiophen-2-yl)-1-(2-methyl-5-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The exact pathways depend on the biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(5-ethylthiophen-2-yl)-1-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
  • 2-Amino-4-(5-ethylthiophen-2-yl)-1-(2-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Uniqueness

The uniqueness of 2-Amino-4-(5-ethylthiophen-2-yl)-1-(2-methyl-5-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

CAS No.

441783-40-0

Molecular Formula

C23H22N4O3S

Molecular Weight

434.5 g/mol

IUPAC Name

2-amino-4-(5-ethylthiophen-2-yl)-1-(2-methyl-5-nitrophenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C23H22N4O3S/c1-3-15-9-10-20(31-15)21-16(12-24)23(25)26(17-5-4-6-19(28)22(17)21)18-11-14(27(29)30)8-7-13(18)2/h7-11,21H,3-6,25H2,1-2H3

InChI Key

XTAVXPMEORKVDD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(S1)C2C(=C(N(C3=C2C(=O)CCC3)C4=C(C=CC(=C4)[N+](=O)[O-])C)N)C#N

Origin of Product

United States

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